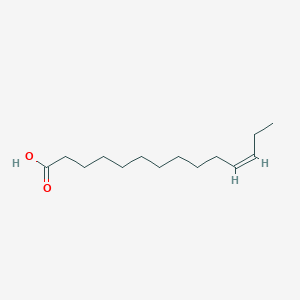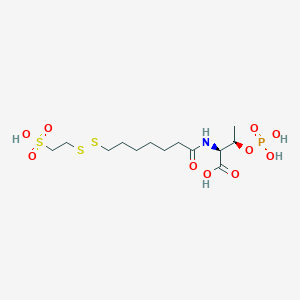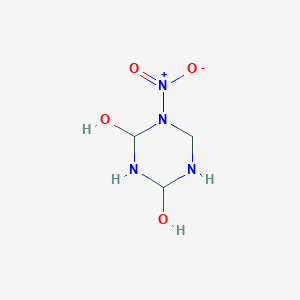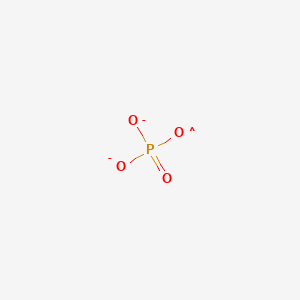
1,7-Dihydroxy-3,4-dimethoxyxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dihydroxy-3,4-dimethoxyxanthone is a natural product found in Securidaca, Polygala tenuifolia, and other organisms with data available.
科学的研究の応用
Anti-HIV-1 Activity
1,7-Dihydroxy-3,4-dimethoxyxanthone, along with other compounds, has demonstrated significant anti-HIV-1 activities. This was observed in a syncytium assay using a specific virus and cell line system. The compound's potential in inhibiting HIV-1 reverse transcriptase was also noted, showing its relevance in HIV research and therapy (Reutrakul et al., 2006).
Anti-Tumor Activity
Studies have shown that this compound exhibits anti-tumor properties. It was identified as a potent agent against human lung adenocarcinoma epithelial cell line A549. The compound's structure significantly affects its anti-tumor activity, with the position and number of hydroxyl and methoxyl groups playing a crucial role (Zuo et al., 2014).
Modulation of MAPKs in Cancer Therapy
This compound has been studied for its role in regulating MAPKs signaling, contributing to the growth inhibition of multidrug resistance non-small cell lung carcinoma cells. The compound induces apoptosis and cell cycle arrest, making it a potential agent for therapy in multidrug-resistant cancer cases (Zuo et al., 2016).
Antioxidation and Vasodilation Activities
The antioxidation and vasodilation activities of this compound have been highlighted in research. Its efficacy in scavenging reactive oxygen species and exhibiting relaxing activity on rat thoracic aorta rings suggests potential in cardiovascular therapy (Lin et al., 2005).
Anti-Inflammatory and Anti-Proliferative Activities in Rheumatoid Arthritis
Research has indicated the compound's anti-inflammatory and anti-proliferative activities on rheumatoid arthritis-derived fibroblast-like synoviocyte cell line. It selectively modulates MAPKs signaling, contributing to these activities, which is significant for rheumatoid arthritis therapy (Zuo et al., 2015).
特性
CAS番号 |
76907-77-2 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC名 |
1,7-dihydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3 |
InChIキー |
NQNPLVZPJSLIIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
正規SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
| 76907-77-2 | |
同義語 |
1,7-dihydroxy-3,4-dimethoxy-xanthone veratrilogenin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


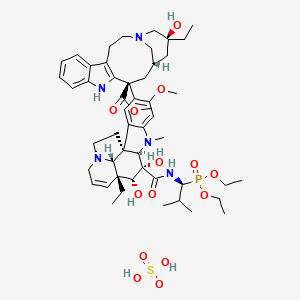
![1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone](/img/structure/B1237396.png)
![3-(Prop-2-enylthio)-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B1237397.png)

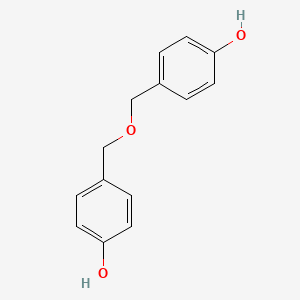
![[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B1237401.png)
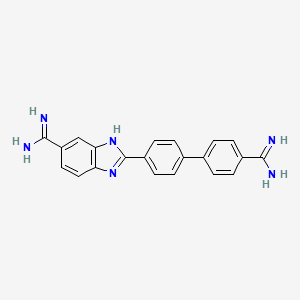
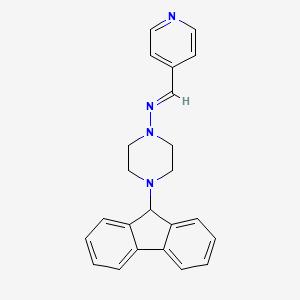
![[(18)F]p-MPPF](/img/structure/B1237405.png)

